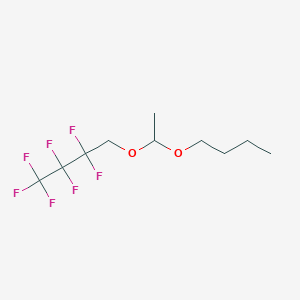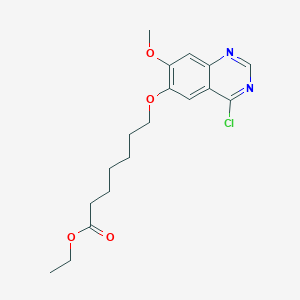
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is an organic compound that serves as a building block in the synthesis of glycopeptides and glycoproteins. This compound is particularly valuable in the field of biochemistry and medicinal chemistry due to its role in the study of glycosylation processes and the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester typically involves multiple steps. The process begins with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using acetyl groups.
Formation of Glycosidic Linkage: The protected galactopyranosyl derivative is then linked to the serine residue through a glycosidic bond.
Fmoc Protection: The amino group of the serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Activation and Coupling: The final step involves the activation of the carboxyl group of serine with pentafluorophenyl ester, facilitating the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and Fmoc protecting groups under acidic or basic conditions.
Glycosylation: Formation of glycosidic bonds with other sugar moieties or peptides.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Fmoc removal; sodium methoxide for acetyl group removal.
Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected glycopeptides, extended glycan chains, and substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is widely used in scientific research, particularly in:
Chemistry: Synthesis of complex carbohydrates and glycopeptides.
Biology: Study of glycosylation processes and protein-carbohydrate interactions.
Medicine: Development of glycopeptide-based therapeutics and vaccines.
Industry: Production of glycosylated biomolecules for pharmaceutical applications.
Wirkmechanismus
The compound exerts its effects primarily through its role as a glycosylation building block. It participates in the formation of glycosidic bonds, facilitating the attachment of sugar moieties to peptides and proteins. This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets and pathways involved include glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-2-deoxy-D-galactose: A simpler glycosylation building block without the serine and Fmoc groups.
N-Fmoc-L-serine: An amino acid derivative used in peptide synthesis.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride: A glycosyl donor used in glycosylation reactions.
Uniqueness
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is unique due to its combination of a glycosylated serine residue with Fmoc and pentafluorophenyl ester groups. This structure allows for selective protection and activation, making it a versatile building block for the synthesis of complex glycopeptides and glycoproteins.
Eigenschaften
Molekularformel |
C38H35F5N2O13 |
|---|---|
Molekulargewicht |
822.7 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 2-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C38H35F5N2O13/c1-16(47)44-32-35(56-19(4)50)33(55-18(3)49)26(15-53-17(2)48)57-36(32)45(25(13-46)37(51)58-34-30(42)28(40)27(39)29(41)31(34)43)38(52)54-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32-33,35-36,46H,13-15H2,1-4H3,(H,44,47) |
InChI-Schlüssel |
OSUKGJZVAHKCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)


![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)




